3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride 3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2247106-77-8
VCID: VC5341060
InChI: InChI=1S/C9H15N3.2ClH/c1-8-4-6-12(11-8)9-3-2-5-10-7-9;;/h4,6,9-10H,2-3,5,7H2,1H3;2*1H
SMILES: CC1=NN(C=C1)C2CCCNC2.Cl.Cl
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.16

3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride

CAS No.: 2247106-77-8

Cat. No.: VC5341060

Molecular Formula: C9H17Cl2N3

Molecular Weight: 238.16

* For research use only. Not for human or veterinary use.

3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride - 2247106-77-8

Specification

CAS No. 2247106-77-8
Molecular Formula C9H17Cl2N3
Molecular Weight 238.16
IUPAC Name 3-(3-methylpyrazol-1-yl)piperidine;dihydrochloride
Standard InChI InChI=1S/C9H15N3.2ClH/c1-8-4-6-12(11-8)9-3-2-5-10-7-9;;/h4,6,9-10H,2-3,5,7H2,1H3;2*1H
Standard InChI Key PYJPRJCXQYTXMK-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C2CCCNC2.Cl.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(3-methylpyrazol-1-yl)piperidine dihydrochloride is C9H17Cl2N3, with a molecular weight of 238.16 g/mol. The free base form, 3-(3-methylpyrazol-1-yl)piperidine, has the SMILES notation CN1C=CC(=N1)C2CCCNC2 and InChIKey JJZYWVNRQVVCJE-UHFFFAOYSA-N . The dihydrochloride salt enhances aqueous solubility, a common modification for pharmaceutical candidates to improve bioavailability. Key structural features include:

  • Piperidine Core: A six-membered saturated ring with one nitrogen atom, enabling hydrogen bonding and protonation at physiological pH.

  • 3-Methylpyrazole Substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and metabolic stability.

  • Dihydrochloride Counterions: Ensure charge neutrality and stabilize the protonated piperidine nitrogen in acidic environments .

Table 1: Predicted Physicochemical Properties

PropertyValueSource Adduct
Collision Cross Section138.3 Ų (M+H<sup>+</sup>)[M+H]<sup>+</sup>
Molecular Weight238.16 g/molCalculated
LogP (Partition Coefficient)Estimated 1.2–1.8Analog Data

Synthetic Routes and Optimization

The synthesis of 3-(3-methylpyrazol-1-yl)piperidine dihydrochloride involves multi-step organic transformations, often starting from piperidine or pyrazole precursors. A plausible route, inferred from related methodologies , includes:

  • N-Alkylation of Piperidine: Reaction of piperidine with 3-methyl-1H-pyrazole under nucleophilic substitution conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Critical parameters for scalability and purity include:

  • Solvent Selection: Tetrahydrofuran (THF) or methanol are preferred for their ability to dissolve both polar and non-polar intermediates .

  • Reduction Conditions: Lithium aluminum hydride (LiAlH4) may be employed in precursor steps to reduce amide bonds, though this requires careful stoichiometric control (1.5–2.0 equivalents) .

  • Crystallization: Isolation via filtration and recrystallization from ethanol/water mixtures ensures high purity .

Table 2: Representative Synthetic Yields

IntermediateYield (%)Purity (%)
Free Base65–75>95
Dihydrochloride Salt85–90>98

Pharmacological Profile and Hypothetical Targets

While direct in vitro or in vivo data for 3-(3-methylpyrazol-1-yl)piperidine dihydrochloride are unavailable, its structural analogs exhibit notable bioactivity:

  • Sigma Receptor Modulation: Piperidine derivatives demonstrate nanomolar affinity for sigma-1 receptors (σ1R), which regulate calcium signaling and neurotransmitter release . For example, compound 5 in showed σ1R K<sub>i</sub> = 3.64 nM, suggesting that the piperidine-pyrazole scaffold may enhance σ1R antagonism.

  • Histamine H<sub>3</sub> Receptor Antagonism: Dual H<sub>3</sub>R/σ1R ligands like compound 11 (H<sub>3</sub>R K<sub>i</sub> = 7.70 nM, σ1R K<sub>i</sub> = 3.64 nM) highlight the therapeutic potential of similar structures in neuropathic pain and cognitive disorders .

  • Anticancer Activity: Chlorinated piperidin-4-ones exhibit cytotoxicity in hematological malignancies (e.g., myeloma, leukemia) via undefined mechanisms, possibly involving protein kinase inhibition .

Drug-Likeness and ADMET Predictions

Computational models predict favorable drug-like properties for this compound:

  • Absorption: Moderate intestinal permeability due to balanced lipophilicity (LogP ≈1.5).

  • Metabolism: Pyrazole rings resist oxidative degradation, potentially extending half-life.

  • Toxicity: Low risk of hepatotoxicity (AMES test negative for mutagenicity in analogs) .

Table 3: Predicted ADMET Parameters

ParameterPrediction
Caco-2 Permeability5.2 × 10<sup>−6</sup> cm/s
Plasma Protein Binding78–82%
CYP3A4 InhibitionLow

Research Gaps and Future Directions

  • Target Identification: Proteomic studies are needed to map interactions with σ1R, H<sub>3</sub>R, or novel targets like dipeptidyl peptidase IV (DPP-4) .

  • In Vivo Efficacy**: Rodent models of pain or cancer could validate preclinical utility.

  • Stereochemical Optimization: Enantioselective synthesis of (R)- or (S)-configured derivatives may enhance potency .

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